N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide
Description
N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide is a structurally complex molecule featuring a pyrimidine core substituted with multiple sulfur-containing groups (sulfanyl moieties), a trichloroethyl chain, and benzamide termini. The dichlorovinyl and trichloroethyl groups may enhance lipophilicity, influencing membrane permeability and target binding .
Properties
Molecular Formula |
C22H15Cl5N4O2S2 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
N-[1-[2-(1-benzamido-2,2-dichloroethenyl)sulfanylpyrimidin-4-yl]sulfanyl-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C22H15Cl5N4O2S2/c23-16(24)19(30-17(32)13-7-3-1-4-8-13)35-21-28-12-11-15(29-21)34-20(22(25,26)27)31-18(33)14-9-5-2-6-10-14/h1-12,20H,(H,30,32)(H,31,33) |
InChI Key |
NRHYTZVORITNJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC(=NC=C2)SC(=C(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 1-(Benzoylamino)-2,2-dichlorovinyl sulfide, followed by its reaction with 4-pyrimidinyl sulfide under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the dichlorovinyl group, leading to the formation of less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound’s pyrimidine core and sulfanyl groups align with triazine/pyrazolo-pyrimidine derivatives, which often target nucleotide-binding enzymes (e.g., kinases, DHFR) .
- Chlorine and fluorine substituents in analogs enhance metabolic stability and binding to hydrophobic pockets .
- The trichloroethyl chain in the target compound may confer unique steric effects compared to smaller alkyl groups in analogs .
Computational Similarity Assessment
Using Tanimoto and Dice coefficients (fingerprint-based methods), the target compound likely shares >60% similarity with sulfonamide-pyrimidine hybrids (e.g., ) due to overlapping pharmacophores:
- Sulfonamide/sulfanyl motifs : Critical for hydrogen bonding and enzyme inhibition .
- Aromatic systems : Pyrimidine and benzamide groups enable π-π stacking with protein targets .
Hypothetical similarity indices (based on –6):
- vs. Compound : ~65% (Tanimoto, MACCS fingerprints).
- vs. Compound : ~55% (Dice, Morgan fingerprints).
Bioactivity Correlations
- Antimicrobial activity : Sulfonamide-triazine hybrids () inhibit dihydropteroate synthase .
- Anticancer activity : Chromen-pyrazolo-pyrimidine derivatives () exhibit HDAC or kinase inhibition .
- Enzyme inhibition : The target compound’s sulfanyl groups may chelate metal ions in catalytic sites, akin to SAHA-like HDAC inhibitors .
Biological Activity
N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the treatment of neuropsychiatric disorders. Its complex structure suggests a multifaceted mechanism of action, which warrants a detailed exploration of its biological activity.
Chemical Structure
The compound's chemical formula is represented as follows:
Research indicates that this compound may act as an inhibitor of synaptic vesicle protein 2A (SV2A), which plays a crucial role in neurotransmitter release. By modulating synaptic transmission, it holds promise for treating conditions such as schizophrenia and bipolar disorder .
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Antipsychotic Effects : Studies suggest that the compound may alleviate both positive and negative symptoms associated with schizophrenia .
- Neuroprotective Properties : There is emerging evidence that it could provide neuroprotection against excitotoxicity, potentially benefiting patients with neurodegenerative diseases.
- Cytotoxicity : Preliminary studies have shown varying degrees of cytotoxic effects on different cancer cell lines, indicating a possible role in cancer therapy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Schizophrenia Treatment :
- Cancer Cell Line Testing :
- Neuroprotective Studies :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
